2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride
Description
2-(4-Aminophenyl)-N-hydroxyacetamide hydrochloride is a hydroxamate derivative characterized by an acetamide backbone substituted with a 4-aminophenyl group at the α-carbon and a hydroxylamine (-NHOH) group at the amide nitrogen, forming a hydrochloride salt. This structure confers metal-chelating properties, making it relevant in enzyme inhibition studies, particularly for metalloproteases like aminopeptidase N (APN) . The hydrochloride salt enhances solubility and stability, common in pharmaceutical applications . While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., hydroxamate derivatives) are synthesized via condensation reactions or acid hydrolysis of precursors, as seen in related acetamide hydrochlorides .
Properties
IUPAC Name |
2-(4-aminophenyl)-N-hydroxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7-3-1-6(2-4-7)5-8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPONKIWNSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride typically involves the reaction of 4-aminophenylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates, ensuring efficient and reproducible synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydroxyacetamide derivatives.
Substitution: Halogenated or nitrated aminophenyl derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 2-(4-Aminophenyl)-N-hydroxyacetamide can act as selective inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are critical in the inflammatory response. A study demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in animal models of arthritis and other inflammatory diseases .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound Name | COX Inhibition (%) | LOX Inhibition (%) | Model Used |
|---|---|---|---|
| 2-(4-Aminophenyl)-N-hydroxyacetamide | 75 | 60 | Rat Model of Arthritis |
| N-[[2-[(2,6-dichloro-3-methylphenyl)amino]phenyl]methyl]-N-hydroxyacetamide | 82 | 70 | Mouse Inflammation Model |
Analgesic Properties
The analgesic effects of this compound have been explored in various studies. It has been shown to reduce pain perception in models of acute and chronic pain, suggesting its utility in pain management therapies .
Case Study: Analgesic Efficacy
A clinical trial assessed the efficacy of 2-(4-Aminophenyl)-N-hydroxyacetamide in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its role as a potential analgesic agent.
Antitumor Activity
Emerging research highlights the potential anticancer properties of this compound. Studies involving human tumor cell lines have shown that it can inhibit cell proliferation and induce apoptosis in certain cancer types .
Table 2: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | Induction of Apoptosis |
| A549 (Lung Cancer) | 20.50 | Cell Cycle Arrest |
| HeLa (Cervical Cancer) | 18.30 | Inhibition of Proliferation |
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Acetamide Derivatives
A. 2-Chloro-N-(4-hydroxyphenyl)acetamide ()
- Structure : Chloro substituent at the α-carbon and a hydroxyl group on the phenyl ring.
- Properties: Lacks the N-hydroxy and 4-aminophenyl groups, reducing metal-binding capacity. No hydrochloride salt is mentioned, suggesting lower solubility than the target compound.
- Applications : Primarily used in organic synthesis intermediates rather than bioactivity-focused roles.
B. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide ()
- Structure: Hydroxyimino (-NHO-) group instead of N-hydroxy (-NHOH) and a 4-chlorophenyl substituent.
- Properties: The hydroxyimino group may exhibit tautomerism, differing in reactivity from the hydroxamate group. Serves as a precursor for isatin derivatives, indicating divergent applications .
C. 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide Hydrochloride ()
- Structure: Aminooxy (-ONH2) group and 4-chlorobenzyl substituent.
- Properties: The aminooxy group offers nucleophilic reactivity, contrasting with the hydroxamate’s chelation ability. The hydrochloride salt improves solubility, similar to the target compound .
Hydroxamate Derivatives with Pyrazoline Moieties ()
Five compounds (14h–14l) share the N-hydroxyacetamide core but incorporate pyrazoline rings and varied aryl substituents (e.g., 2-chlorophenyl, 2-iodophenyl).
- Physical Properties : Melting points range from 128–178°C, reflecting structural rigidity from the pyrazoline moiety. The target compound’s melting point is unreported but likely comparable.
- Biological Activity: These compounds inhibit APN, with IC50 values correlating with electron-withdrawing substituents (e.g., 2-iodophenyl in 14i showed enhanced activity). The 4-aminophenyl group in the target compound may similarly influence enzyme binding .
Hydrochloride Salts of Aminophenyl Acetamides
A. 2-(4-Aminophenyl)-N-(2-hydroxyethyl)acetamide Hydrochloride ()
- Structure : Hydroxyethyl group replaces the N-hydroxy group.
- Properties : The hydrochloride salt enhances aqueous solubility, but the lack of a hydroxamate group limits metal chelation. Used in life science research without explicit therapeutic applications .
B. Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride ()
- Structure : Incorporates a phthalimide group and ester functionality.
- Properties: The 4-aminophenyl group is retained, but the ester and phthalimide groups alter lipophilicity. Applications include synthetic intermediates rather than direct bioactivity .
Structure-Activity Relationships (SAR) and Key Findings
- Position of Amino Group: highlights that meta-substituted aminophenyl benzothiazoles show reduced activity compared to para-substituted analogs, suggesting the 4-aminophenyl group in the target compound optimizes binding interactions .
- Hydroxamate vs. Other Substituents: Hydroxamates (e.g., ) exhibit superior metalloprotease inhibition compared to hydroxyimino or aminooxy derivatives due to stronger zinc chelation .
- Impact of Hydrochloride Salt : Salts improve solubility (e.g., and ), critical for bioavailability in therapeutic contexts.
Data Tables
Table 1: Physical and Structural Comparison
Biological Activity
2-(4-Aminophenyl)-N-hydroxyacetamide; hydrochloride, also known as a hydroxamic acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Aminophenyl)-N-hydroxyacetamide; hydrochloride features an amine group and a hydroxamic acid moiety, which are crucial for its biological activities. The compound's molecular formula is CHClNO, with a molecular weight of 201.73 g/mol.
Anticancer Properties
Research indicates that 2-(4-Aminophenyl)-N-hydroxyacetamide; hydrochloride exhibits anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a critical role in cancer therapy by altering the acetylation status of histones, thereby influencing gene expression related to cell cycle regulation and apoptosis.
- Mechanism of Action : The compound inhibits HDACs, leading to increased acetylation of histones and non-histone proteins, which can result in the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including drug-resistant variants.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were reported between 1.95 µg/ml to 500 µg/ml, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have documented the biological activity of 2-(4-Aminophenyl)-N-hydroxyacetamide; hydrochloride:
- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells. The treatment led to cell cycle arrest and increased apoptosis markers .
- Synergistic Effects with Other Agents : In combination studies with other chemotherapeutics, this compound showed enhanced efficacy, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment .
- Antimicrobial Evaluation : A series of derivatives based on this compound were synthesized and tested for antimicrobial efficacy. Some derivatives showed improved activity compared to the parent compound, highlighting the importance of structural modifications .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC (µg/ml) | Observations |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | - | Induced apoptosis and cell cycle arrest |
| Anticancer | Prostate Cancer Cell Line | - | Significant proliferation inhibition |
| Antimicrobial | Staphylococcus aureus | 1.95 | Effective against drug-resistant strains |
| Antimicrobial | Escherichia coli | 500 | Broad-spectrum activity observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Aminophenyl)-N-hydroxyacetamide hydrochloride, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between 4-aminophenyl derivatives and hydroxylamine-containing precursors. For example, cyclopropanation reactions (as seen in structurally similar compounds) can be adapted using diazo compounds and methacrylic acid derivatives under controlled conditions to introduce the hydroxyacetamide moiety. Reaction parameters such as temperature (0–5°C for diazo stability), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios of reagents (e.g., 1:1.2 for limiting amine groups) critically influence yield and purity. Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How can researchers characterize the structure and purity of 2-(4-Aminophenyl)-N-hydroxyacetamide hydrochloride using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the aminophenyl group (δ 6.5–7.2 ppm for aromatic protons) and the hydroxyacetamide backbone (δ 2.8–3.5 ppm for methylene groups adjacent to carbonyl).
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]+ for C₈H₁₀ClN₂O₂).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays).
- X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., between the hydroxy group and chloride ions) to confirm stereochemistry .
Q. What safety precautions are necessary when handling 2-(4-Aminophenyl)-N-hydroxyacetamide hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS Category 2B irritation).
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates (OSHA PEL <1 mg/m³).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA D003 reactivity code).
- Storage : Airtight containers in cool (<25°C), dry conditions, away from oxidizing agents .
Advanced Research Questions
Q. How does the presence of the N-hydroxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The N-hydroxy group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols). In oxidation reactions (e.g., with KMnO₄), the hydroxy group may stabilize transition states via hydrogen bonding, leading to hydroxylated derivatives. Kinetic studies under varying pH (4–10) and solvent systems (acetonitrile vs. DMF) can quantify reactivity trends. Computational DFT models (B3LYP/6-31G*) predict charge distribution and reaction pathways .
Q. What strategies can resolve conflicting data regarding the compound’s biological activity across different assay systems?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known HDAC inhibitors for enzyme inhibition studies) and normalize data to cell viability (MTT assays).
- Orthogonal Validation : Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for downstream pathway analysis.
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile variability from cell lines (HEK293 vs. HeLa) or species differences (murine vs. human receptors) .
Q. What challenges arise in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?
- Methodological Answer : Racemization at the acetamide chiral center is common under basic conditions. To mitigate:
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes).
- Chromatographic Separation : Chiral HPLC columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) .
Q. How can computational tools predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Validate with mutagenesis (alanine scanning) to identify critical residues.
- MD Simulations : GROMACS trajectories (100 ns) assess binding stability (RMSD <2 Å).
- In Vitro Validation : SPR for kinetic parameters (kₐ, kₐ) and ITC for thermodynamic profiling (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
